5-Bromo-4-fluorobenzo[d]dioxole: A Technical Guide for Researchers and Drug Development Professionals
5-Bromo-4-fluorobenzo[d]dioxole: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Properties, Synthesis, Reactivity, and Potential Applications of a Key Building Block in Medicinal Chemistry.
Introduction
5-Bromo-4-fluorobenzo[d]dioxole is a halogenated aromatic heterocyclic organic compound. Its structure, featuring a benzodioxole ring substituted with both bromine and fluorine atoms, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of two different halogen atoms at specific positions offers opportunities for selective functionalization, rendering it an attractive building block for the development of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, reactivity, and safety information for 5-Bromo-4-fluorobenzo[d]dioxole, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Quantitative data for 5-Bromo-4-fluorobenzo[d]dioxole is not extensively reported in publicly available literature, suggesting that some physical properties may not have been fully characterized. The available information, supplemented with data from closely related analogs, is summarized below.
| Property | Value | Source |
| CAS Number | 1226808-75-8 | [1][2][3] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [2] |
| Physical Form | Solid | [2][4] |
| Purity | Typically ≥95% | [2][4] |
| Melting Point | Not available (A related compound, 3-Bromo-4-fluorobenzoic acid, has a melting point of 138-140 °C) | [1][5][6] |
| Boiling Point | Not available (The non-fluorinated analog, 5-Bromobenzo[d][7][8]dioxole, has a boiling point of 85-86 °C at 1 mmHg) | [1][5] |
| Density | Not available (The non-fluorinated analog, 5-Bromobenzo[d][7][8]dioxole, has a density of 1.669 g/mL at 25 °C) | [1][5] |
| Solubility | Not available | [1][5] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.
General Experimental Protocol (Adapted from related syntheses):
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Reaction Setup: To a solution of 4-fluorobenzo[d]dioxole in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride) is added.
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Bromination: The reaction mixture is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise to the reaction mixture while maintaining the temperature.
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Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure 5-Bromo-4-fluorobenzo[d]dioxole.
Chemical Reactivity
The reactivity of 5-Bromo-4-fluorobenzo[d]dioxole is dictated by the electronic properties of the aromatic ring and the nature of the halogen substituents. The electron-donating effect of the dioxole ring activates the aromatic system towards electrophilic substitution, while the bromine and fluorine atoms can participate in various cross-coupling and nucleophilic substitution reactions.
1. Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position. Potential cross-coupling reactions include:
- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
- Stille Coupling: Reaction with organostannanes catalyzed by palladium to form carbon-carbon bonds.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.
Logical Relationship of Cross-Coupling Reactions:
Caption: Potential cross-coupling reactions of 5-Bromo-4-fluorobenzo[d]dioxole.
2. Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being more electronegative, can be susceptible to nucleophilic aromatic substitution, particularly if there is a strongly electron-withdrawing group ortho or para to it. However, in this molecule, the electron-donating nature of the dioxole ring may disfavor this reaction pathway unless harsh conditions or highly activated nucleophiles are employed.
Applications in Drug Development
Benzodioxole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. While specific applications of 5-Bromo-4-fluorobenzo[d]dioxole are not widely documented, its structural motifs are found in molecules targeting various signaling pathways implicated in diseases such as cancer.
For instance, substituted benzo[d][7][8]dioxole moieties have been incorporated into inhibitors of kinases like Bone Marrow Kinase on X-chromosome (BMX) and Epidermal Growth Factor Receptor (EGFR), which are key targets in the treatment of Non-Small Cell Lung Cancer (NSCLC).[9][10]
EGFR Signaling Pathway in NSCLC:
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8][11] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[7][12] EGFR inhibitors can block this aberrant signaling.
Caption: Simplified EGFR signaling pathway in NSCLC.
Safety and Handling
5-Bromo-4-fluorobenzo[d]dioxole is classified as harmful and an irritant.[2][13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[13]
-
H312: Harmful in contact with skin.[13]
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H332: Harmful if inhaled.[13]
-
H335: May cause respiratory irritation.[13]
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P264: Wash hands thoroughly after handling.[13]
-
P270: Do not eat, drink or smoke when using this product.[13]
-
P271: Use only outdoors or in a well-ventilated area.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
P405: Store locked up.[13]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[13]
For detailed safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-4-fluorobenzo[d]dioxole is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. While comprehensive data on its physical properties are limited, its chemical structure suggests a rich and selective reactivity that can be exploited for the synthesis of novel and complex molecules. Its potential as a precursor for kinase inhibitors and other biologically active compounds warrants further investigation. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can anticipate a versatile reagent for the construction of diverse molecular architectures.
References
- 1. americanelements.com [americanelements.com]
- 2. 5-Bromo-4-fluorobenzo[d][1,3]dioxole | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-4-fluorobenzo[d][1,3]dioxole | 1226808-75-8 [chemicalbook.com]
- 4. 5-Bromo-4-fluorobenzo[d][1,3]dioxole | 1226808-75-8 [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]
- 10. BMX BMX non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cells | Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities [mdpi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
